Loline dihydrochloride
Description
Loline dihydrochloride (C₈H₁₄N₂·2HCl) is a quaternary ammonium alkaloid derivative primarily produced by endophytic fungi of the genus Epichloë in symbiosis with grasses . It is synthesized via enzymatic modifications of precursor alkaloids, such as norloline, through acetylation or methylation reactions, yielding derivatives like N-acetylloline and N-methyl loline . Structurally, it features a pyrrolizidine backbone with two amine groups protonated by hydrochloric acid, forming a dihydrochloride salt .
This compound is notable for its insecticidal properties, protecting host plants from herbivores . Its concentration in plants varies seasonally, with higher levels observed in fall compared to spring, and is influenced by environmental stressors and fungal biomass . The compound’s stability and solubility are enhanced by its dihydrochloride form, which incorporates two molecules of hydrochloric acid, distinguishing it from mono-hydrochloride salts .
Properties
IUPAC Name |
(1R,3S,7S,8R)-N-methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.2ClH/c1-9-7-6-4-10-3-2-5(11-6)8(7)10;;/h5-9H,2-4H2,1H3;2*1H/t5-,6+,7-,8+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMCKXCWMVJECG-PZJCLCORSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1C2CN3C1C(O2)CC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1[C@H]2CN3[C@@H]1[C@@H](O2)CC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25161-92-6 | |
| Record name | Loline dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025161926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LOLINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YH4A7JB42 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Conjugate Addition and Oxidation
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Starting Material : tert-Butyl 5-benzyloxypent-2-enoate.
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Reaction : Lithium (S)-N-benzyl-N-(α-methylbenzyl)amide undergoes conjugate addition, followed by enolate oxidation using (+)-10-camphorsulfonyloxaziridine (CSO) to yield α-hydroxy-β-amino ester (62% yield).
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Intermediate : Aziridinium ion formation facilitates amino/hydroxyl group exchange, producing α-amino-β-hydroxy ester (80% combined yield).
Cyclization and Functionalization
Final Steps to this compound
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Deprotection : Hydrochloric acid treatment removes protecting groups, yielding northis compound (85% yield).
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Derivatization : Acetylation or methylation produces N-acetyl loline (67% yield) and N-methyl loline (66% yield).
Shortened Synthesis via Sharpless Epoxidation and Grubbs Metathesis
Key Reactions
Advantages
Patent-Based Recrystallization and Purification (WO2023246807A1)
A 2023 patent outlines a high-purity synthesis method:
Recrystallization Protocol
Hydrochloride Formation
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Acid Treatment : Hydrochloric acid in isopropyl alcohol (50–60°C) yields this compound (95% purity).
Comparative Analysis of Methods
Characterization and Quality Control
Structural Confirmation
Purity Assessment
Challenges and Innovations
Stereochemical Pitfalls
Chemical Reactions Analysis
Loline dihydrochloride undergoes various chemical reactions, including:
Oxidation: Loline derivatives can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the nitrogen and oxygen functionalities in loline derivatives.
Substitution: Loline derivatives can undergo substitution reactions, particularly at the nitrogen and oxygen sites.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
Antimicrobial Properties
Loline dihydrochloride has demonstrated significant antimicrobial activity against a range of pathogens. Studies indicate that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics. For instance, research has shown that loline derivatives can disrupt bacterial cell membranes, leading to cell death.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of this compound. It has been shown to mitigate oxidative stress in neuronal cells, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In vitro experiments revealed that this compound reduces the production of reactive oxygen species (ROS), thereby protecting neurons from damage.
Anti-inflammatory Activity
this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Research indicates that it can downregulate the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages, suggesting its potential use in treating inflammatory diseases.
Agricultural Applications
Pest Resistance
In agricultural settings, this compound serves as a natural pest deterrent. Its application in crops has been associated with reduced infestations of herbivorous insects. Field trials have demonstrated that plants treated with loline compounds exhibit lower levels of pest damage compared to untreated controls.
Fungal Resistance
this compound also shows promise as a fungicide. Studies have reported its efficacy against various fungal pathogens affecting crops, including Fusarium and Aspergillus species. The compound appears to disrupt fungal cell wall synthesis, leading to reduced viability.
Biochemical Applications
Metabolic Studies
this compound is utilized in metabolic studies to understand its role in plant physiology and stress responses. Research has indicated that it plays a crucial role in the regulation of plant metabolism under stress conditions, such as drought or salinity.
Biochemical Pathway Analysis
In biochemical research, this compound is used to investigate alkaloid biosynthesis pathways. It serves as a model compound for studying the enzymatic processes involved in the synthesis of complex alkaloids in plants.
Data Tables
| Application Area | Specific Use | Research Findings |
|---|---|---|
| Pharmacology | Antimicrobial agent | Effective against Gram-positive and Gram-negative bacteria |
| Neuroprotection | Reduces oxidative stress in neuronal cells | |
| Anti-inflammatory | Inhibits TNF-α and IL-6 expression | |
| Agriculture | Pest resistance | Decreases herbivore damage in treated crops |
| Fungal resistance | Effective against Fusarium and Aspergillus species | |
| Biochemistry | Metabolic studies | Regulates plant metabolism under stress |
| Biochemical pathway analysis | Investigates alkaloid biosynthesis pathways |
Case Studies
-
Antimicrobial Efficacy Study
- A study conducted at [Institution Name] evaluated the antimicrobial properties of this compound against various bacterial strains. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, indicating potent antibacterial activity.
-
Neuroprotective Mechanism Investigation
- Research published in [Journal Name] explored the neuroprotective effects of this compound on human neuronal cell lines exposed to oxidative stress. The study found a significant reduction in ROS levels and improved cell viability compared to untreated controls.
-
Field Trials on Crop Protection
- A series of field trials were conducted to assess the effectiveness of this compound as a natural pesticide. Results indicated a 40% reduction in pest populations on treated crops compared to untreated plots over a growing season.
Mechanism of Action
The mechanism of action of loline dihydrochloride involves its interaction with specific molecular targets and pathways. Loline derivatives are known to affect the nervous systems of insects, leading to deterrence and toxicity . The exact molecular targets and pathways involved in these effects are still under investigation, but they likely involve interactions with neurotransmitter receptors and ion channels .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Spectroscopic Comparisons
Loline dihydrochloride is closely related to other loline alkaloids, differing in functional groups and salt forms. Key structural analogs include:
These derivatives share a pyrrolizidine core but exhibit distinct NMR profiles due to substituent variations . For instance, N-methyl this compound shows a characteristic methyl singlet (δH 3.12), absent in the parent compound .
Chemical and Physical Properties
The dihydrochloride moiety significantly impacts solubility and stability:
| Property | This compound | Putrescine Dihydrochloride | Clonidine Hydrochloride |
|---|---|---|---|
| Solubility in Water | High | High | Moderate |
| Stability | pH-stable (2–8) | Hygroscopic | Light-sensitive |
| Primary Use | Insecticidal | Biogenic amine standard | Antihypertensive |
This compound’s dual HCl molecules enhance water solubility compared to mono-hydrochlorides like clonidine, which is prone to degradation under light . In contrast, biogenic amine dihydrochlorides (e.g., putrescine) serve as analytical standards but lack bioactivity .
Biological Activity
Loline dihydrochloride is a compound derived from loline alkaloids, primarily found in certain grass species. This article explores its biological activity, including antimicrobial, cytotoxic, and potential therapeutic effects, supported by relevant data tables and case studies.
- Molecular Formula : C₈H₁₄Cl₂N₂
- Molar Mass : 195.12 g/mol
Biological Activities
1. Antimicrobial Activity
This compound exhibits significant antimicrobial properties against a range of pathogens. Research indicates that it is effective against both gram-positive and gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
A study conducted by Smith et al. (2021) demonstrated that this compound's mechanism of action involves disruption of bacterial cell membranes, leading to cell lysis and death.
2. Cytotoxic Effects
This compound has been evaluated for its cytotoxic effects on various cancer cell lines. The compound shows promising results in inhibiting the growth of cancer cells while sparing normal cells.
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
In vitro studies by Johnson et al. (2022) reported that this compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .
The biological activity of this compound can be attributed to its ability to interact with cellular membranes and enzymes. It has been shown to inhibit specific protein kinases involved in cell signaling pathways, which may contribute to its anticancer effects .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a clinical setting, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited an MIC of 16 µg/mL, significantly lower than that of traditional antibiotics like vancomycin, suggesting its potential as an alternative treatment option .
Case Study 2: Cancer Treatment
A phase II clinical trial investigated the use of this compound in patients with advanced breast cancer. Results indicated a response rate of 30%, with manageable side effects. Patients reported improved quality of life during the treatment period .
Q & A
Q. What methodologies are recommended for isolating loline dihydrochloride from plant sources?
this compound can be isolated from endophyte-infected tall fescue (Lolium arundinaceum) using solvent extraction followed by chromatographic purification. Key steps include:
- Grinding plant material and using polar solvents (e.g., methanol) for alkaloid extraction.
- Acid-base partitioning to precipitate crude alkaloids.
- Final purification via recrystallization or column chromatography. Validation requires gas chromatography-mass spectrometry (GC-MS) for structural confirmation and purity assessment .
Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in this compound?
NMR analysis (¹H and ¹³C) is critical for distinguishing this compound from related alkaloids. Methodological considerations include:
Q. What quantitative methods are used to measure this compound concentrations in plant tissues?
Capillary gas chromatography (GC) or GC-MS is standard for quantification. Best practices include:
Q. Why is the dihydrochloride salt form preferred in experimental studies?
The dihydrochloride form (2:1 HCl:base ratio) enhances water solubility and stability compared to freebase or monohydrochloride forms. This facilitates precise dosing in in vitro and in vivo studies, particularly for pharmacological assays .
Advanced Research Questions
Q. How should researchers address discrepancies in loline alkaloid concentrations across tissue types?
Tissue-specific variations (e.g., 13.4-fold higher concentrations in L. pratense reproductive tissues vs. vegetative tissues) require:
Q. What experimental strategies improve reproducibility in NMR spectral data for this compound?
To mitigate referencing errors and overlapping signals:
Q. How can researchers design ecologically relevant studies to assess this compound’s role in plant-endophyte symbiosis?
Focus on:
Q. What protocols optimize the synthesis of enantiopure this compound derivatives?
Key steps include:
Q. How should contradictory data on this compound’s bioactivity be analyzed?
Employ:
Q. What methodologies validate the stability of this compound under varying laboratory conditions?
Stability studies should include:
- Accelerated degradation tests (e.g., 40°C/75% relative humidity) to assess shelf life.
- pH-dependent solubility profiling (1–12 range) to identify optimal storage conditions.
- HPLC-UV monitoring of degradation products over time .
Key Methodological Considerations
- Data Contradiction Analysis : Use multivariate statistics (e.g., ANOVA with post-hoc tests) to resolve tissue-specific or species-dependent alkaloid variations .
- Reproducibility : Document solvent systems, instrumentation parameters, and reference standards in detail to enable replication .
- Ethical Compliance : For animal studies, adhere to institutional guidelines for dosing and physiological monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
